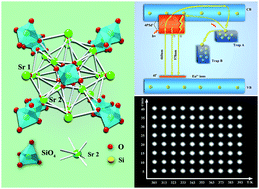Achieving long-term zero-thermal-quenching with the assistance of carriers from deep traps†
Journal of Materials Chemistry C Pub Date: 2018-03-08 DOI: 10.1039/C8TC00511G
Abstract
Thermal quenching (TQ) seriously restricts the practical application of phosphor-converted light emitting diodes (LEDs), especially for high-power operation. More recently, considerable effort has been devoted to minimizing the emission loss with increasing temperature via the formation of defect levels; however, the specific compensation mechanism of carriers is poorly understood. Here, the commercial silicate phosphor Sr3SiO5:Eu2+ exhibiting zero-TQ is delicately developed by reconstructing the defect structure with the introduction of Tm3+ ions. The induced available deep traps are employed to trap carriers effectively, which inhibits energy loss in the form of phonons as a non-radiative process. Subsequently, the carriers released by thermal disturbance transfer energy to the activators of Eu2+, compensating the luminous intensity loss significantly. The explored Sr3SiO5:Eu2+,Tm3+ phosphor exhibits long-term stability without suffering from a luminous intensity decrease or color deviation, which is ascribed to the dynamic equilibrium between capturing and releasing carriers with the assistance of thermal energy. Furthermore, the phosphor-converted white LEDs (pc-wLEDs) produced with the as-prepared phosphor maintain the zero-TQ properties with excellent stability of the luminous intensity and color even up to 120 °C.


Recommended Literature
- [1] Structure–solid-state CPMAS 13C NMR correlation in palladacycle solvates (pseudo-polymorphs) with a transformation from Z′ = 1 to Z′ = 2†
- [2] Generic, SN2 reactive silicone surfaces protected by poly(ethylene glycol) linkers: facile routes to new materials
- [3] A hemin-functionalized GroEL nanocage as an artificial peroxidase and its application in chromogenic detection
- [4] Inside back cover
- [5] Molecular bases for temperature sensitivity in supramolecular assemblies and their applications as thermoresponsive soft materials†
- [6] Strain-induced recognition of molecular and chirality in cholesteric liquid crystal droplets for distance and curvature sensing†
- [7] A biscoumarin scaffold as an efficient anti-Zika virus lead with NS3-helicase inhibitory potential: in vitro and in silico investigations†
- [8] On the role of the surface oxygen species during A–H (A = C, N, O) bond activation: a density functional theory study†
- [9] Regio-specific prenylation of pterocarpans by a membrane-bound prenyltransferase from Psoralea corylifolia†
- [10] Encoding molecular information in plasmonic nanostructures for anti-counterfeiting applications†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 129053-70-9
-
CAS no.: 102185-16-0









